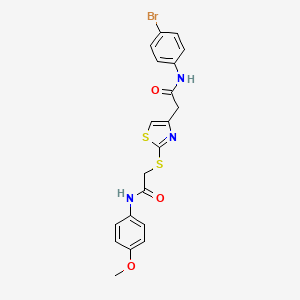

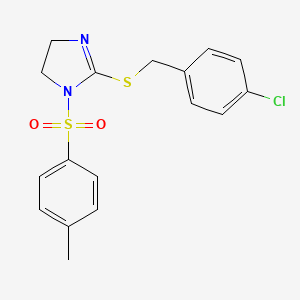

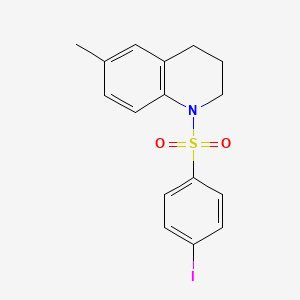

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide, also known as DMPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative of pyridine and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Heterocycle Synthesis

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a valuable building block for heterocyclic compounds. Researchers have exploited its reactivity to create diverse heterocycles, including pyridines, pyrimidines, and pyrazines. These heterocycles find applications in drug discovery, materials science, and agrochemicals .

Antimicrobial Agents

The compound’s unique structure has led to investigations into its antimicrobial properties. Scientists have synthesized derivatives of N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as potential scaffolds for new antimicrobial candidates. These derivatives target multidrug-resistant Gram-positive pathogens, addressing critical challenges in infectious disease management .

Pharmacological Applications

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide derivatives have been explored for their pharmacological activities. As part of diazine alkaloids, they play a central role in DNA, RNA, flavors, and fragrances. Researchers continue to investigate their potential as drug leads for various therapeutic areas .

Organic Synthesis

In synthetic organic chemistry, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide acts as a versatile synthon. It participates in amination, formylation, and methylene group transfer reactions. Chemists have harnessed its flexibility to introduce functional groups such as amino, formyl, and cyano, expanding the toolbox for organic synthesis .

Metal Complex Ligands

The compound’s sulfur atom offers coordination sites for metal ions. Researchers have employed N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as an effective ligand in the synthesis of metallic complexes. These complexes find applications in catalysis, materials science, and coordination chemistry .

Materials Science

Due to its polar and aprotic nature, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a solvent and reaction medium. Its high boiling point and ready availability make it a practical choice for various material synthesis processes. Researchers explore its use in polymerization, nanomaterials, and supramolecular assemblies .

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPFOOUKUCCKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)